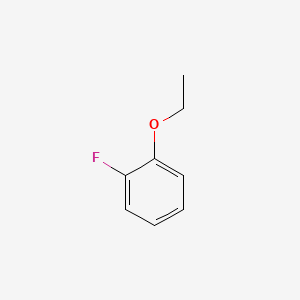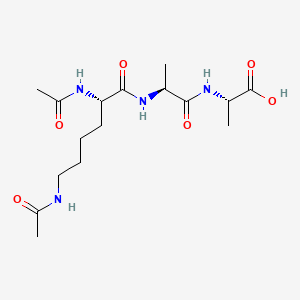
乙酰基-L-赖氨酸-D-丙氨酸-D-丙氨酸
描述
(Ac)2-L-Lys-D-Ala-D-Ala, also known as Nα,Nε-Diacetyl-Lys-D-Ala-D-Ala, is a synthetic peptide derivative. It is composed of two acetyl groups attached to the amino acid lysine, followed by two alanine residues. This compound is often used as a substrate in biochemical assays, particularly those involving carboxypeptidase enzymes .
科学研究应用
(Ac)2-L-Lys-D-Ala-D-Ala is widely used in scientific research due to its role as a substrate for carboxypeptidase enzymes. It is used in:
Biochemistry: To study enzyme kinetics and mechanisms of carboxypeptidases.
Medicine: In the development of diagnostic assays for detecting enzyme activity in various diseases.
Industry: In the production of enzyme-based assays and kits for research and diagnostic purposes.
作用机制
Target of Action
The primary target of the compound (Ac)2-L-Lys-D-Ala-D-Ala is the penicillin-sensitive D-alanine carboxypeptidase . This enzyme plays a crucial role in bacterial cell wall biosynthesis, specifically in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall .
Mode of Action
(Ac)2-L-Lys-D-Ala-D-Ala interacts with its target, the D-alanine carboxypeptidase, by acting as a substrate for the enzyme . The compound is a structural analog of the acyl-D-alanyl-D-alanine terminus of the pentapeptide side chains of nascent peptidoglycan . It binds to the active site of the enzyme, leading to the formation of an acylenzyme intermediate .
Biochemical Pathways
The action of (Ac)2-L-Lys-D-Ala-D-Ala affects the peptidoglycan biosynthesis pathway. By interacting with the D-alanine carboxypeptidase, it influences the cross-linking of peptidoglycan chains, which is the final step in cell wall biosynthesis . This interaction and the subsequent inhibition of the enzyme can disrupt the integrity of the bacterial cell wall.
Result of Action
The molecular and cellular effects of (Ac)2-L-Lys-D-Ala-D-Ala’s action primarily involve the disruption of bacterial cell wall synthesis. By inhibiting the D-alanine carboxypeptidase, the compound prevents the proper formation and cross-linking of peptidoglycan chains. This can lead to a weakened cell wall and potentially, bacterial cell death .
生化分析
Biochemical Properties
(Ac)2-L-Lys-D-Ala-D-Ala is primarily known for its role as a substrate for penicillin-sensitive D-alanine carboxypeptidase . This enzyme preferentially cleaves the terminal D-alanine residues from sugar-peptide cell wall precursors . The interaction between (Ac)2-L-Lys-D-Ala-D-Ala and D-alanine carboxypeptidase is crucial for understanding the mechanism of action of beta-lactam antibiotics, which target this enzyme to inhibit bacterial cell wall synthesis .
Cellular Effects
The effects of (Ac)2-L-Lys-D-Ala-D-Ala on cells are predominantly observed in bacterial systems. This compound is involved in the peptidoglycan biosynthesis pathway, which is essential for maintaining the structural integrity of bacterial cell walls . By interacting with D-alanine carboxypeptidase, (Ac)2-L-Lys-D-Ala-D-Ala influences cell wall remodeling and stability, impacting cell shape, division, and resistance to osmotic stress .
Molecular Mechanism
At the molecular level, (Ac)2-L-Lys-D-Ala-D-Ala exerts its effects by binding to the active site of D-alanine carboxypeptidase . This binding inhibits the enzyme’s activity, preventing the cleavage of terminal D-alanine residues from peptidoglycan precursors . This inhibition disrupts the cross-linking of peptidoglycan strands, weakening the bacterial cell wall and making the bacteria more susceptible to osmotic pressure and lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and activity of (Ac)2-L-Lys-D-Ala-D-Ala can vary over time. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease if exposed to prolonged periods of high temperature or light . Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to (Ac)2-L-Lys-D-Ala-D-Ala leads to gradual weakening of the bacterial cell wall .
Dosage Effects in Animal Models
The effects of (Ac)2-L-Lys-D-Ala-D-Ala in animal models are dose-dependent. At low doses, this compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it may lead to adverse effects such as disruption of normal gut flora and potential toxicity to host cells . Threshold effects have been observed, where a minimum concentration is required to achieve significant antibacterial activity .
Metabolic Pathways
(Ac)2-L-Lys-D-Ala-D-Ala is involved in the peptidoglycan biosynthesis pathway, interacting with enzymes such as D-alanine carboxypeptidase . This compound is a key intermediate in the formation of cross-linked peptidoglycan strands, which are essential for bacterial cell wall integrity . The metabolic flux through this pathway can be influenced by the availability of (Ac)2-L-Lys-D-Ala-D-Ala and other precursors .
Transport and Distribution
Within bacterial cells, (Ac)2-L-Lys-D-Ala-D-Ala is transported and distributed to the cell wall synthesis machinery . This compound interacts with transporters and binding proteins that facilitate its localization to the site of peptidoglycan synthesis . The distribution of (Ac)2-L-Lys-D-Ala-D-Ala within the cell is crucial for its effective incorporation into the cell wall structure .
Subcellular Localization
(Ac)2-L-Lys-D-Ala-D-Ala is primarily localized in the bacterial cell wall, where it participates in peptidoglycan synthesis . This localization is directed by specific targeting signals and post-translational modifications that ensure its proper incorporation into the cell wall matrix . The activity and function of (Ac)2-L-Lys-D-Ala-D-Ala are closely linked to its subcellular localization, as it needs to be in proximity to the enzymes involved in cell wall synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Ac)2-L-Lys-D-Ala-D-Ala typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups of lysine using acetyl groups. The protected lysine is then coupled with D-alanine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of (Ac)2-L-Lys-D-Ala-D-Ala follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. After synthesis, the peptide is cleaved from the resin, deprotected, and purified using high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions: (Ac)2-L-Lys-D-Ala-D-Ala undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the amino groups, potentially leading to the formation of oximes or other derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles such as hydroxylamine can replace the acetyl groups with hydroxylamine derivatives.
Major Products Formed:
Hydrolysis: The major products are the individual amino acids or shorter peptide fragments.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Substituted derivatives where the acetyl groups are replaced by other functional groups.
相似化合物的比较
(Ac)2-L-Lys-D-Ala: A similar compound with one less alanine residue.
L-Lys-D-Ala-D-Ala: A non-acetylated version of the compound.
Nα-Acetyl-L-Lys-D-Ala-D-Ala: A partially acetylated derivative.
Uniqueness: (Ac)2-L-Lys-D-Ala-D-Ala is unique due to its dual acetylation, which provides specific binding properties and stability. This makes it a preferred substrate in enzyme assays compared to its non-acetylated or partially acetylated counterparts .
属性
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2,6-diacetamidohexanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O6/c1-9(14(23)19-10(2)16(25)26)18-15(24)13(20-12(4)22)7-5-6-8-17-11(3)21/h9-10,13H,5-8H2,1-4H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t9-,10-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHGYLJIMMKSBR-BREBYQMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




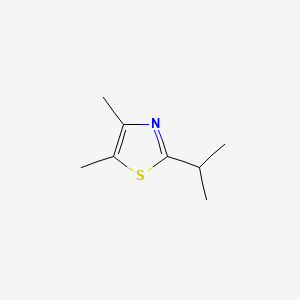
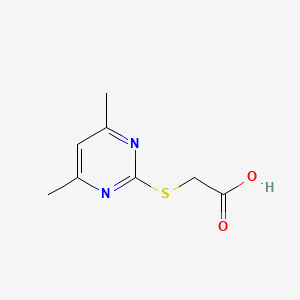
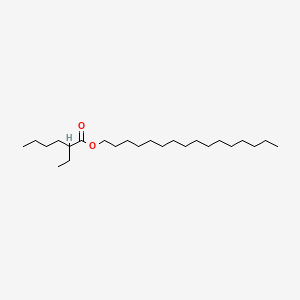
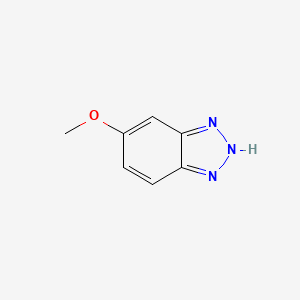
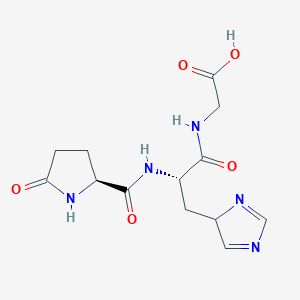
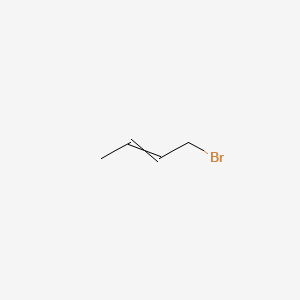
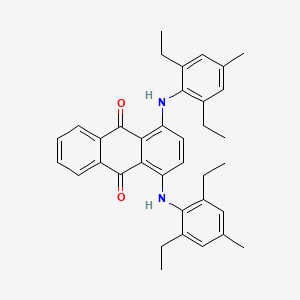
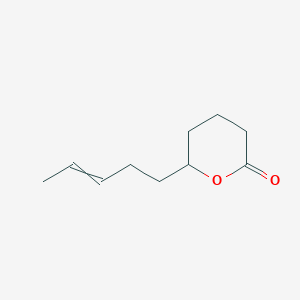
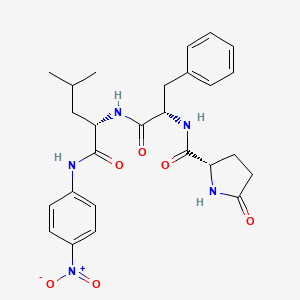
![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1584090.png)

